5-(4-Bromobenzyl)-2-(phenylimino)-1,3-thiazolidin-4-one
Description
Properties
IUPAC Name |
5-[(4-bromophenyl)methyl]-2-phenylimino-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2OS/c17-12-8-6-11(7-9-12)10-14-15(20)19-16(21-14)18-13-4-2-1-3-5-13/h1-9,14H,10H2,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZJMHUKHRBRCNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=C2NC(=O)C(S2)CC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
219554-76-4 | |
| Record name | 5-(4-BROMOBENZYL)-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Bromobenzyl)-2-(phenylimino)-1,3-thiazolidin-4-one typically involves the reaction of 4-bromobenzylamine with phenyl isothiocyanate, followed by cyclization with chloroacetic acid. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like triethylamine. The reaction is usually carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods
In an industrial setting, the production of 5-(4-Bromobenzyl)-2-(phenylimino)-1,3-thiazolidin-4-one may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems for monitoring and controlling the reaction parameters ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(4-Bromobenzyl)-2-(phenylimino)-1,3-thiazolidin-4-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the bromobenzyl group, using reagents such as sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiazolidinone derivatives.
Substitution: Formation of substituted thiazolidinone derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that thiazolidinone derivatives, including 5-(4-Bromobenzyl)-2-(phenylimino)-1,3-thiazolidin-4-one, exhibit significant anticancer properties. A study demonstrated that related compounds showed cytotoxic effects against various tumor cell lines. For instance, compounds with similar structures have been reported to inhibit protein kinases such as DYRK1A and CDK5, which are crucial in cancer progression .
Anti-inflammatory Effects
Several derivatives of thiazolidinones have been evaluated for their anti-inflammatory properties. A comparative study found that certain substituents on the phenyl ring enhanced the anti-inflammatory efficacy of thiazolidinone derivatives . The bromine substituent in 5-(4-Bromobenzyl)-2-(phenylimino)-1,3-thiazolidin-4-one may similarly contribute to its anti-inflammatory potential.
Antimicrobial Activity
Thiazolidinones have been explored for their antimicrobial properties. In particular, structural analogs have shown effectiveness against resistant bacterial strains such as MRSA and E. coli . The unique structure of 5-(4-Bromobenzyl)-2-(phenylimino)-1,3-thiazolidin-4-one suggests it may also possess similar antimicrobial activities.
Case Study 1: Synthesis and Biological Evaluation
A study synthesized a library of thiazolidinone compounds under microwave irradiation and evaluated their activity against various protein kinases and tumor cell lines. Among these, compounds structurally related to 5-(4-Bromobenzyl)-2-(phenylimino)-1,3-thiazolidin-4-one exhibited notable inhibition against specific kinases .
Case Study 2: Structure-Activity Relationship
An investigation into the structure-activity relationship (SAR) of thiazolidinones revealed that modifications at the C5 position significantly influenced biological activity. Specifically, substituents like bromine or chlorine enhanced anti-inflammatory effects compared to other groups . This suggests that 5-(4-Bromobenzyl)-2-(phenylimino)-1,3-thiazolidin-4-one could be a valuable candidate for further SAR studies.
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 5-(4-Chlorobenzyl)-2-(phenylimino)-1,3-thiazolidin-4-one | Chlorobenzyl group | Antimicrobial | Chlorine substituent enhances lipophilicity |
| 5-(Dimethylaminobenzyl)-2-(phenylimino)-1,3-thiazolidin-4-one | Dimethylamino group | Anticancer | Enhanced electron-donating ability |
| 5-(Phenylmethyl)-2-(phenylimino)-1,3-thiazolidin-4-one | Phenylmethyl group | Anticancer and anti-inflammatory | Effective in multiple pathways |
Mechanism of Action
The mechanism of action of 5-(4-Bromobenzyl)-2-(phenylimino)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Thiazolidinone Derivatives
Structural Modifications and Substituent Effects
Key structural variations among thiazolidinone derivatives lie in substituents at positions 2 (imino group) and 5 (benzylidene/benzyl groups). Below is a comparative analysis:
Key Observations :
- Electron-Withdrawing Groups (e.g., Br, Cl) : The target compound’s bromine atom may improve membrane permeability compared to methoxy or benzodioxol groups .
Antiglycation Activity
- Compound 3 () : Exhibited potent inhibition of glycation reaction products (IC₅₀: 12.3 µM for final products) due to its benzodioxol group, which may scavenge reactive carbonyl species .
- Target Compound: No direct antiglycation data reported, but bromine’s electron-withdrawing nature could enhance carbonyl-trapping efficacy compared to methoxy derivatives.
Anti-Inflammatory Activity
- Compound 16 () : Showed 78% paw edema inhibition (vs. indomethacin) attributed to the methoxycyclohexadienyl group’s planar structure .
- Compound 15 () : Demonstrated activity comparable to phenylbutazone, likely due to fluorophenyl substituents .
Antimicrobial Activity
- Compound 9 (): Derived from oxadiazole-thiazolidinone hybrids, showed anti-Salmonella typhi activity (MIC: 8 µg/mL) via thiourea linkage .
Computational and Physicochemical Properties
Molecular Docking and ADMET
- Compound 3 () : Demonstrated strong binding to BSA (bovine serum albumin) in docking studies, with favorable ADMET profiles (low hepatotoxicity) .
- Target Compound: No computational data available, but bromine’s lipophilicity (LogP ~3.5 estimated) may improve blood-brain barrier penetration compared to polar derivatives .
Crystal Structure Analysis
- Compound in : Exhibited a twisted conformation with a dihedral angle of 88.4° between thiazolidinone and methoxyphenyl groups, influencing packing and solubility .
- Target Compound : Likely adopts a similar twisted conformation due to steric hindrance from bromine.
Biological Activity
5-(4-Bromobenzyl)-2-(phenylimino)-1,3-thiazolidin-4-one is a synthetic compound belonging to the thiazolidinone class, which has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article provides an in-depth analysis of its biological activity, supported by data tables, case studies, and research findings.
Chemical Structure and Properties
The compound features a thiazolidinone ring structure with a bromobenzyl group and a phenylimino group. The presence of the bromine atom is significant as it influences the compound's reactivity, solubility, and interaction with biological targets, making it a valuable candidate for various research applications.
Antimicrobial Activity
Research indicates that thiazolidinone derivatives exhibit notable antimicrobial properties. For instance, studies have shown that related compounds can inhibit the growth of various bacteria such as Escherichia coli and Staphylococcus aureus. The effectiveness of these compounds often correlates with the nature of substituents on the phenyl group:
| Compound | Activity Against E. coli (%) | Activity Against S. aureus (%) |
|---|---|---|
| 2-(Chlorophenyl-imino)thiazolidin-4-one | 88.46% | 91.66% |
| 5-(4-Bromobenzyl)-2-(phenylimino)-1,3-thiazolidin-4-one (hypothetical) | TBD | TBD |
The antibacterial activity is often measured using the percentage inhibition method compared to control groups . The mechanism may involve disruption of bacterial cell wall synthesis or membrane integrity.
Anticancer Activity
The anticancer potential of thiazolidinone derivatives has also been a focus of research. For example, studies suggest that certain thiazolidinones can induce apoptosis in cancer cells through various signaling pathways. The compound's mechanism may involve targeting specific enzymes or receptors that are crucial for cancer cell proliferation .
A recent review highlighted the anticancer effects of thiazolidin-4-ones, noting their ability to inhibit tumor growth in vitro and in vivo models. The following table summarizes findings from selected studies:
Structure-Activity Relationship (SAR)
The biological activity of thiazolidinones is significantly influenced by their chemical structure. Substituents on the phenyl ring can enhance or diminish activity. For instance, compounds with electron-withdrawing groups like chlorine showed increased antibacterial effects compared to those without substitutions .
Case Studies
- Antimicrobial Study : A study evaluated various thiazolidinone derivatives against Gram-positive and Gram-negative bacteria. The results indicated that substituents enhanced activity against E. coli and S. aureus, with some compounds achieving inhibition rates comparable to standard antibiotics like Ampicillin .
- Anticancer Evaluation : In vitro studies demonstrated that certain thiazolidinones could inhibit the proliferation of cancer cells by inducing apoptosis through both extrinsic and intrinsic pathways. These findings suggest potential therapeutic applications in oncology .
Q & A
Advanced Research Questions
How can computational methods (DFT, molecular docking) predict and validate the biological activity of this compound?
- DFT studies : Optimize geometry using B3LYP/6-31G(d) basis sets to calculate frontier molecular orbitals (HOMO-LUMO gaps), electrostatic potential maps, and charge distribution. These correlate with antiglycation or antimicrobial activity .
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into target proteins (e.g., AGEs for antiglycation or bacterial enzymes). Binding affinity (ΔG) and interactions (H-bonds, π-stacking) validate experimental IC values .
- ADMET prediction : SwissADME or pkCSM tools assess pharmacokinetics (e.g., bioavailability, BBB penetration) and toxicity (e.g., mutagenicity via Ames test models) .
What strategies address contradictions in crystallographic data refinement for thiazolidinone derivatives?
- Software selection : SHELXL refines small-molecule structures with high-resolution data, while SHELXE handles twinned macromolecular datasets .
- Disorder modeling : For flexible substituents (e.g., hydroxyl groups with dual occupancy), PART instructions in SHELXL refine split positions .
- Validation tools : PLATON or Mercury assess geometric outliers (e.g., bond angles deviating >5° from ideal values) .
- ORTEP visualization : Graphical interfaces (ORTEP-3) highlight thermal ellipsoid anomalies, aiding in manual adjustments .
How can researchers evaluate the compound’s antiglycation or antimicrobial mechanisms using in vitro and in silico approaches?
- In vitro assays :
- Antiglycation : Incubate with bovine serum albumin (BSA) and glucose/methylglyoxal. Monitor advanced glycation end products (AGEs) via fluorescence (λ=370 nm, λ=440 nm) .
- Antimicrobial : Broth microdilution (MIC determination) against Gram-positive/negative strains. Synergistic effects with antibiotics (e.g., ciprofloxacin) assess combinatorial efficacy .
- Mechanistic studies : Circular dichroism (CD) or FT-IR detects protein secondary structure restoration (e.g., α-helix/β-sheet reversal in glycated BSA) .
What experimental and computational approaches resolve discrepancies in biological activity data across analogs?
- SAR analysis : Compare substituent effects (e.g., 4-bromobenzyl vs. 4-chlorophenyl on IC). Use regression models to correlate electronic (Hammett σ) or steric parameters with activity .
- Crystallographic alignment : Superpose analogs (e.g., with PyMOL) to identify critical binding motifs (e.g., bromine’s hydrophobic interactions) .
- Meta-analysis : Aggregate data from analogs (e.g., thiazolidinones with varying aryl groups) to identify trends in bioavailability or toxicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
